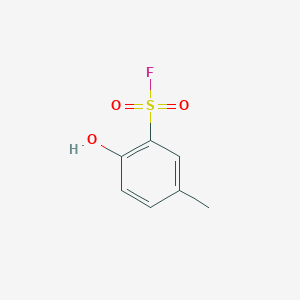
Benzenesulfonyl fluoride, 2-hydroxy-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonyl fluoride, 2-hydroxy-5-methyl- is an organic compound with the molecular formula C7H7FO3S It is a derivative of benzenesulfonic acid and features a sulfonyl fluoride group attached to a benzene ring, which is further substituted with a hydroxyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonyl fluoride, 2-hydroxy-5-methyl- typically involves the sulfonylation of a suitable benzene derivative. One common method is the reaction of 2-hydroxy-5-methylbenzenesulfonic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of benzenesulfonyl fluoride, 2-hydroxy-5-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of safer and more environmentally friendly fluorinating agents is preferred in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonyl fluoride, 2-hydroxy-5-methyl- undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.
Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide or a sulfone.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of sulfonamides, sulfonate esters, and sulfonothioates.
Oxidation: Formation of 2-hydroxy-5-methylbenzenesulfonic acid.
Reduction: Formation of sulfonamides or sulfones.
Applications De Recherche Scientifique
Benzenesulfonyl fluoride, 2-hydroxy-5-methyl- has several scientific research applications, including:
Biology: Investigated for its potential as an enzyme inhibitor, particularly for serine proteases.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of benzenesulfonyl fluoride, 2-hydroxy-5-methyl- involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group acts as an electrophilic warhead, forming a covalent bond with nucleophilic residues (e.g., serine or cysteine) in the active site of enzymes. This covalent modification can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl fluoride: Lacks the hydroxyl and methyl groups, making it less specific in its reactivity.
2-Hydroxybenzenesulfonyl fluoride: Lacks the methyl group, which can affect its steric and electronic properties.
5-Methylbenzenesulfonyl fluoride: Lacks the hydroxyl group, which can influence its solubility and reactivity.
Uniqueness
Benzenesulfonyl fluoride, 2-hydroxy-5-methyl- is unique due to the presence of both hydroxyl and methyl groups, which can influence its chemical reactivity and biological activity. The hydroxyl group can participate in hydrogen bonding, enhancing its interaction with biological targets, while the methyl group can affect its steric properties and solubility .
Propriétés
Numéro CAS |
445-07-8 |
|---|---|
Formule moléculaire |
C7H7FO3S |
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
2-hydroxy-5-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H7FO3S/c1-5-2-3-6(9)7(4-5)12(8,10)11/h2-4,9H,1H3 |
Clé InChI |
QLBFPHCSJHIZKF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


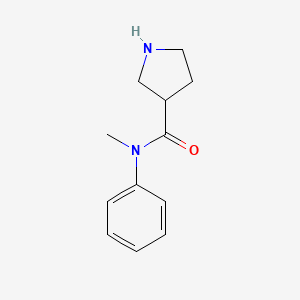
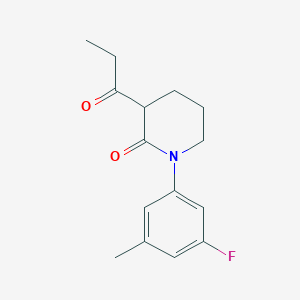
![3-[2-Oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B13236668.png)



![1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine](/img/structure/B13236691.png)
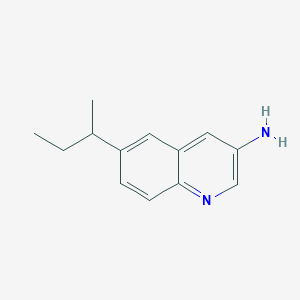
![3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}phenol](/img/structure/B13236694.png)

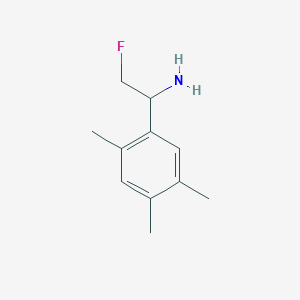
![N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B13236712.png)
![Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate hydrochloride](/img/structure/B13236717.png)

